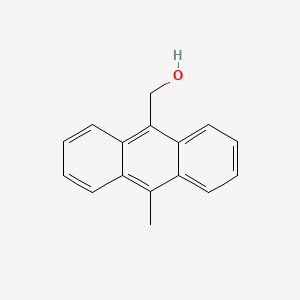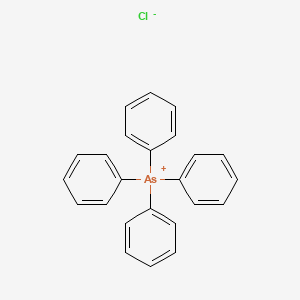
2,3,5,6-Tetrakis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrakis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is a natural product found in Pseudomonas with data available.
Scientific Research Applications
1. Synthesis and Biological Evaluation
Tandon, Kumar, Mishra, and Shukla (2012) demonstrated a chemo- and regio-selective synthesis of novel 2,3,5,6-tetrakis (substituted thio)cyclohexa-2,5-diene-1,4-diones using an economical green methodology. This study highlighted their antifungal and antibacterial activity, showing potential as agents against various pathogens like Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae (Tandon, Kumar, Mishra, & Shukla, 2012).
2. Catalytic Activity and Methylsulfanyl-Substitution
In 2013, Fries, Müller, and Hartung explored the catalytic activity involving 4-pentenols and cyclohexa-1,4-diene, resulting in the formation of methylsulfanyl-functionalized tetrahydrofurans. This study offers insight into the use of these compounds in catalytic processes (Fries, Müller, & Hartung, 2013).
3. Structural Analysis and Chemical Reactivity
The work by Oda, Kawase, Okada, and Enomoto (2003) provides a comprehensive understanding of the structure and reactivity of cyclohexa-2,5-diene-1,4-dione derivatives. Their research contributes to the foundational knowledge of these compounds in various chemical reactions (Oda, Kawase, Okada, & Enomoto, 2003).
4. Antibacterial and Antifungal Properties
Research by Ryu and Lee (2006) on 6-hydroxycinnolines and cyclohexa-2,5-diene-1,4-dione derivatives identified significant antifungal activities against Candida and Aspergillus species, indicating the potential of these compounds in developing new antifungal agents (Ryu & Lee, 2006).
properties
CAS RN |
129095-79-0 |
|---|---|
Product Name |
2,3,5,6-Tetrakis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
Molecular Formula |
C10H12O2S4 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2S4/c1-13-7-5(11)9(15-3)10(16-4)6(12)8(7)14-2/h1-4H3 |
InChI Key |
BVQQZWJFNMQQQT-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)C(=C(C1=O)SC)SC)SC |
Canonical SMILES |
CSC1=C(C(=O)C(=C(C1=O)SC)SC)SC |
Other CAS RN |
129095-79-0 |
synonyms |
T 1801 D T1801 D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(p-Tolylcarbamoylamino)-2-[4-(p-tolylcarbamoylamino)-2-sulfo-phenyl]benzenesulfonic acid](/img/structure/B1201775.png)
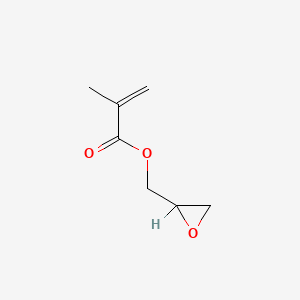
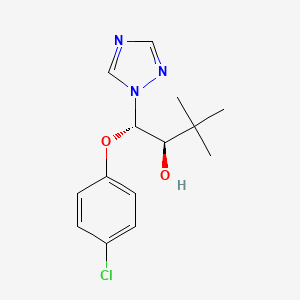
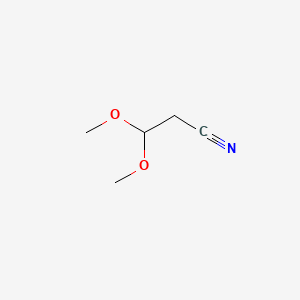
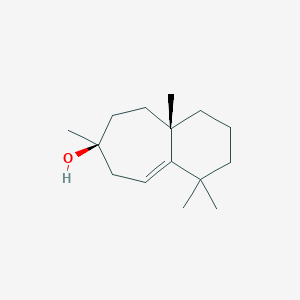

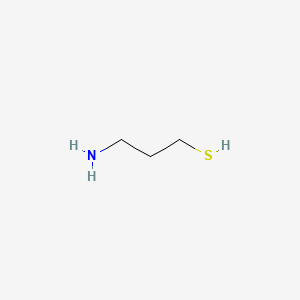
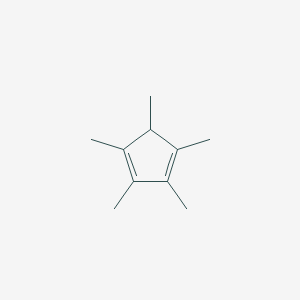
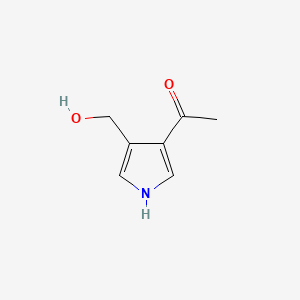
![[1S-(1alpha,4alpha,7alpha)]-1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene](/img/structure/B1201792.png)

